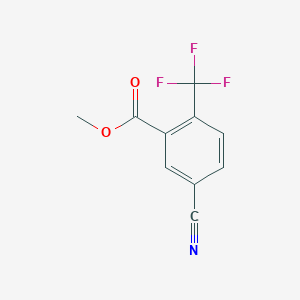

Methyl 5-cyano-2-(trifluoromethyl)benzoate

Description

Contextualization of Trifluoromethylated Aromatic Compounds in Contemporary Organic Synthesis

Trifluoromethylated aromatic compounds are a cornerstone of modern organic synthesis, finding extensive applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl (-CF3) group, owing to its strong electron-withdrawing nature and high lipophilicity, can significantly modulate the physicochemical and biological properties of a molecule. youtube.com Its presence can enhance metabolic stability, improve binding affinity to biological targets, and alter the electronic characteristics of the aromatic ring. youtube.com

The introduction of a trifluoromethyl group can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. The -CF3 group is a deactivating, meta-directing group, meaning it slows down the rate of electrophilic attack on the benzene (B151609) ring and directs incoming electrophiles to the meta position. youtube.com This directive effect is a crucial consideration in the strategic synthesis of complex trifluoromethylated aromatics.

Significance of Cyano and Benzoate (B1203000) Ester Moieties in Functional Molecule Design

The cyano (-CN) group is a versatile functional group in organic synthesis. Its strong electron-withdrawing properties can influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution. libretexts.org Furthermore, the cyano group can be readily transformed into other valuable functionalities, such as carboxylic acids, amines, and amides, providing a strategic handle for molecular elaboration. nih.gov

The benzoate ester moiety, on the other hand, serves as a key building block in the synthesis of numerous organic compounds. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a wide array of chemical transformations, including amide bond formation and other coupling reactions. chemspider.com The methyl ester, in particular, is a common protecting group for carboxylic acids and a useful synthetic intermediate.

Rationale for Academic Investigation into the Synthesis, Reactivity, and Spectroscopic Characterization of Methyl 5-cyano-2-(trifluoromethyl)benzoate and Related Structural Scaffolds

The combination of the trifluoromethyl, cyano, and benzoate ester groups on a single aromatic scaffold, as seen in Methyl 5-cyano-2-(trifluoromethyl)benzoate, creates a molecule with a unique and valuable reactivity profile. The interplay of the strong electron-withdrawing effects of the -CF3 and -CN groups makes the aromatic ring particularly electron-deficient, opening up avenues for nucleophilic aromatic substitution reactions that might not be feasible on less activated rings.

A thorough investigation into the synthesis of this compound is crucial for its accessibility to the wider research community. Understanding its reactivity is key to unlocking its potential as a versatile building block for the synthesis of more complex and potentially bioactive molecules. Furthermore, detailed spectroscopic characterization is essential for its unambiguous identification and for predicting its behavior in various chemical environments. The academic pursuit of knowledge regarding Methyl 5-cyano-2-(trifluoromethyl)benzoate and its analogues is therefore driven by the prospect of developing new synthetic methodologies and accessing novel chemical entities with tailored properties.

Synthesis of Methyl 5-cyano-2-(trifluoromethyl)benzoate

A plausible and commonly employed synthetic route to aromatic nitriles from anilines is the Sandmeyer reaction. wikipedia.orgbyjus.comnih.govorganic-chemistry.org This method involves the diazotization of an aromatic amine followed by treatment with a cyanide salt, typically in the presence of a copper catalyst.

For the synthesis of Methyl 5-cyano-2-(trifluoromethyl)benzoate, a potential starting material would be an appropriately substituted aniline, such as methyl 5-amino-2-(trifluoromethyl)benzoate. The synthesis would proceed in two main steps:

Diazotization: The amino group of methyl 5-amino-2-(trifluoromethyl)benzoate is converted to a diazonium salt by treatment with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C).

Cyanation: The resulting diazonium salt is then reacted with a cyanide source, such as copper(I) cyanide or a mixture of potassium cyanide and a copper catalyst, to introduce the cyano group onto the aromatic ring, yielding Methyl 5-cyano-2-(trifluoromethyl)benzoate.

| Step | Reagents and Conditions | Product |

| 1. Diazotization | Methyl 5-amino-2-(trifluoromethyl)benzoate, NaNO₂, HCl, 0-5 °C | Intermediate diazonium salt |

| 2. Cyanation | Intermediate diazonium salt, CuCN or KCN/Cu catalyst | Methyl 5-cyano-2-(trifluoromethyl)benzoate |

Reactivity of Methyl 5-cyano-2-(trifluoromethyl)benzoate

The reactivity of Methyl 5-cyano-2-(trifluoromethyl)benzoate is largely dictated by the electronic nature of its substituents. The presence of two strong electron-withdrawing groups, the trifluoromethyl and cyano groups, renders the aromatic ring highly electron-deficient.

Nucleophilic Aromatic Substitution

This electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA_r). libretexts.org Nucleophiles can attack the aromatic ring, leading to the displacement of a leaving group. In the absence of a conventional leaving group like a halogen, the reaction conditions would need to be carefully chosen to facilitate the substitution, potentially at positions activated by the electron-withdrawing groups.

Reactions of the Functional Groups

Hydrolysis of the Ester: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield 5-cyano-2-(trifluoromethyl)benzoic acid. chemspider.com This transformation is a common step in the synthesis of derivatives where the carboxylic acid functionality is required.

Reduction of the Cyano Group: The cyano group can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgnih.gov This provides a route to aminomethyl-substituted trifluoromethyl benzoates.

Hydrolysis of the Cyano Group: The cyano group can also be hydrolyzed under strong acidic or basic conditions to a carboxylic acid, which would lead to a dicarboxylic acid derivative of trifluoromethylbenzene.

Spectroscopic Characterization of Methyl 5-cyano-2-(trifluoromethyl)benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The exact chemical shifts and coupling patterns of the three aromatic protons would be influenced by the positions of the substituents. The methyl ester would exhibit a singlet peak around 3.9 ppm.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the carbonyl carbon of the ester (around 165 ppm), the methyl carbon of the ester (around 53 ppm), the carbon of the cyano group (around 115-120 ppm), and the carbon of the trifluoromethyl group (a quartet due to coupling with fluorine). hmdb.ca

¹⁹F NMR: The fluorine NMR spectrum would show a singlet for the -CF₃ group.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the functional groups present:

A strong absorption band around 2230 cm⁻¹ for the C≡N stretch of the cyano group.

A strong absorption band around 1720-1740 cm⁻¹ for the C=O stretch of the ester.

Strong absorption bands in the 1100-1350 cm⁻¹ region corresponding to the C-F stretching vibrations of the trifluoromethyl group.

C-O stretching bands for the ester group around 1250-1300 cm⁻¹.

Aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₆F₃NO₂). Fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire ester group, and other characteristic fragmentations of the aromatic ring.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-cyano-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c1-16-9(15)7-4-6(5-14)2-3-8(7)10(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEQIEZOYWXKLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles of Methyl 5 Cyano 2 Trifluoromethyl Benzoate

Reactivity of the Ester Moiety

The methyl ester group (-COOCH₃) is a primary site for nucleophilic acyl substitution reactions. The reactivity of the carbonyl carbon is significantly increased by the presence of the electron-withdrawing trifluoromethyl group at the ortho position and the cyano group at the meta position.

Hydrolysis under Acidic and Basic Conditions

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 5-cyano-2-(trifluoromethyl)benzoic acid, can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: This reaction typically involves heating the ester in the presence of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Saponification is generally faster and occurs under milder conditions. The ester is treated with a base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt. Subsequent acidification is required to obtain the free carboxylic acid. The electron-withdrawing substituents on the aromatic ring make the ester particularly susceptible to base-catalyzed hydrolysis.

Table 1: Conditions for Ester Hydrolysis

| Condition | Reagents | Typical Conditions | Product |

| Acidic | H₂O, HCl or H₂SO₄ | Heating under reflux | 5-cyano-2-(trifluoromethyl)benzoic acid |

| Basic | NaOH or KOH, H₂O/Alcohol | Heating under reflux | Sodium or Potassium 5-cyano-2-(trifluoromethyl)benzoate |

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This transformation can also be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl group is protonated, followed by nucleophilic attack from a new alcohol molecule. To drive the equilibrium towards the desired product, the reactant alcohol is often used in large excess or as the solvent.

Base-Catalyzed Transesterification: A strong base, typically the alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for conversion to an ethyl ester), is used as a catalyst. masterorganicchemistry.com The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon. masterorganicchemistry.com

Table 2: General Conditions for Transesterification

| Catalyst Type | Example Catalyst | Reactant | General Conditions | Product Example |

| Acid | H₂SO₄, TsOH | Ethanol (in excess) | Heating | Ethyl 5-cyano-2-(trifluoromethyl)benzoate |

| Base | Sodium Ethoxide (NaOEt) | Ethanol | Anhydrous conditions | Ethyl 5-cyano-2-(trifluoromethyl)benzoate |

| Metal Salt | K₂CO₃ | Phenol | High Temperature (e.g., 120°C) | Phenyl 5-cyano-2-(trifluoromethyl)benzoate |

Reduction of the Ester to Alcohol Functionality

The ester group can be reduced to a primary alcohol, yielding (5-cyano-2-(trifluoromethyl)phenyl)methanol. This transformation requires powerful reducing agents due to the relative stability of esters compared to aldehydes or ketones.

Strong hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄), are highly effective for this reduction. masterorganicchemistry.comlibretexts.org LiAlH₄ readily reduces esters to primary alcohols. byjus.com In contrast, milder reducing agents like Sodium Borohydride (NaBH₄) are generally not reactive enough to reduce esters under standard conditions. quora.comdoubtnut.com The reaction with LiAlH₄ proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a methoxide (B1231860) ion to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. libretexts.org

Table 3: Reagents for Ester Reduction

| Reagent | Formula | Reactivity with Ester | Product |

| Lithium Aluminum Hydride | LiAlH₄ | High | (5-cyano-2-(trifluoromethyl)phenyl)methanol |

| Sodium Borohydride | NaBH₄ | Low / Unreactive | No reaction |

Reactivity of the Aromatic Cyano Group

The cyano group (-C≡N) is a versatile functional group that can undergo both hydrolysis and reduction. Its carbon atom is electrophilic, making it susceptible to nucleophilic attack. vcu.edu

Hydrolysis to Amides and Carboxylic Acids

The cyano group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid. This reaction can be performed under acidic or basic conditions, often requiring harsh reaction conditions like prolonged heating.

Acid-Catalyzed Hydrolysis: Heating the nitrile with a strong aqueous acid (e.g., H₂SO₄ or HCl) first leads to the formation of the corresponding amide, 5-(aminocarbonyl)-2-(trifluoromethyl)benzamide. jelsciences.com Continued heating under these conditions will further hydrolyze the amide to the dicarboxylic acid, 2-(trifluoromethyl)benzene-1,4-dicarboxylic acid.

Base-Catalyzed Hydrolysis: Treatment with a hot aqueous solution of a strong base like sodium hydroxide will also hydrolyze the nitrile. jelsciences.com The initial product is the primary amide. Further hydrolysis yields the carboxylate salt. Acidification of the reaction mixture is necessary to obtain the final carboxylic acid product.

Table 4: Conditions for Cyano Group Hydrolysis

| Condition | Reagents | Intermediate Product | Final Product |

| Acidic | H₂O, H₂SO₄ or HCl, Heat | 5-(aminocarbonyl)-2-(trifluoromethyl)benzamide | 2-(trifluoromethyl)benzene-1,4-dicarboxylic acid |

| Basic | 1. NaOH, H₂O, Heat2. H₃O⁺ | 5-(aminocarbonyl)-2-(trifluoromethyl)benzamide | 2-(trifluoromethyl)benzene-1,4-dicarboxylic acid |

Reduction to Amine Functionality

The cyano group can be reduced to a primary amine (-CH₂NH₂). This transformation is a valuable method for synthesizing amines from nitriles.

This reduction is typically accomplished using strong reducing agents. Lithium Aluminum Hydride (LiAlH₄) is a common and effective reagent for converting nitriles to primary amines. byjus.com The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni), is another widely used method for this conversion.

Table 5: Reagents for Cyano Group Reduction

| Reagent/Method | Formula/Catalyst | Product |

| Lithium Aluminum Hydride | LiAlH₄ | (5-(aminomethyl)-2-(trifluoromethyl)phenyl)methanol* |

| Catalytic Hydrogenation | H₂ / Pd, Pt, or Ni | Methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate |

| Borane Complexes | BH₃-THF | Methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate |

*Note: LiAlH₄ will reduce both the ester and the cyano group simultaneously.

Cycloaddition Reactions Involving Nitriles

The nitrile (cyano) group in aromatic compounds can participate in cycloaddition reactions, serving as a dipolarophile. A prominent example is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition. numberanalytics.comresearchgate.net This type of reaction is a powerful method for synthesizing five-membered heterocyclic compounds. mdpi.com

One of the most significant applications of this reaction for aromatic nitriles is the synthesis of tetrazoles. youtube.com The reaction of an organic nitrile with an azide (B81097), typically sodium azide, in the presence of a Brønsted or Lewis acid catalyst, yields a 5-substituted 1H-tetrazole. youtube.comtandfonline.com The driving force for this reaction is the formation of the stable, aromatic tetrazole ring. youtube.com For Methyl 5-cyano-2-(trifluoromethyl)benzoate, the electron-withdrawing nature of the trifluoromethyl and methyl ester groups enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion. numberanalytics.com This activation is crucial for the cycloaddition to proceed. organic-chemistry.org

The general mechanism involves the activation of the nitrile by an acid, followed by nucleophilic attack from the azide ion. A subsequent cyclization step forms the tetrazole ring. youtube.com Various catalysts and reaction conditions have been developed to facilitate this transformation, including the use of amine salts, zinc salts in water, or microwave irradiation to improve yields and reaction times. tandfonline.comorganic-chemistry.orgthieme-connect.com

Table 1: Conditions for Tetrazole Synthesis from Aromatic Nitriles

| Catalyst/Reagent | Solvent | Conditions | Outcome | Reference |

| Amine Salts (e.g., Pyridine (B92270) HCl) | DMF | 110 °C, 8h | Good to excellent yields | tandfonline.com |

| Triethylammonium chloride | Nitrobenzene | Microwave | Good yields, short reaction times | organic-chemistry.org |

| Zinc Salts (e.g., ZnCl₂) | Water or Propanol | Mild conditions | Broad substrate scope, good yields | organic-chemistry.org |

| Sodium Azide & Ammonium Chloride | DMF | Heating | Effective for benzonitrile (B105546) | youtube.com |

Chemical Stability and Selective Transformations of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is renowned for its high chemical and thermal stability. This robustness stems from the exceptional strength of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. This stability allows the -CF₃ group to remain intact under a wide variety of reaction conditions, making it a valuable substituent in medicinal and materials chemistry for enhancing properties like metabolic stability and lipophilicity.

Despite this inherent stability, the selective transformation of the C-F bonds within a trifluoromethyl group is a significant and challenging area of synthetic chemistry. tandfonline.com The development of methods to functionalize a single C-F bond in an Ar-CF₃ group would enable the efficient diversification of trifluoromethyl arenes into valuable difluoroalkyl arenes (Ar-CF₂R). youtube.com

Strategies for Selective C-F Bond Transformations in Aromatic Trifluoromethyl Groups

Recent advancements have led to several strategies for the selective activation and transformation of C-F bonds in aromatic trifluoromethyl groups under relatively mild conditions. These methods often rely on clever substrate design or the use of specific reagents and catalysts. tandfonline.com

Key strategies include:

Transition Metal Catalysis : Combinations of palladium and copper catalysts have been developed for the selective reduction of ArCF₃ to ArCF₂H. This process involves the highly selective activation of a single C-F bond. youtube.com

Ortho-Group Assistance : The presence of a directing group, such as a hydrosilyl group, at the ortho position can facilitate the selective transformation of a single C-F bond. This approach has been used to synthesize difluoromethylenes. tandfonline.com

Conversion to Ketones : An efficient method for converting an aromatic trifluoromethyl group into a ketone involves C-F bond cleavage and subsequent arylation and carbonyl formation. This transformation shows high functional group tolerance. tandfonline.com

Single Electron Transfer (SET) : Selective monofunctionalization of ArCF₃ has been achieved through SET reactions, either via electrochemistry or by using alkali earth metal reductants. youtube.com

Table 2: Selected Methods for Ar-CF₃ Transformation

| Transformation | Reagent/Catalyst | Key Feature | Reference |

| Ar-CF₃ → Ar-CF₂H | Pd/Cu catalyst system | Catalytic mono-reduction | youtube.com |

| Ar-CF₃ → Ar-CF₂-Cl | Trityl chloride (with o-silyl group) | Single C-F cleavage and chlorination | tandfonline.com |

| Ar-CF₃ → Ar-C(=O)-R | Aryl nucleophiles | C-F cleavage and carbonyl formation | tandfonline.com |

| Ar-CF₃ → Ar-CF₂-R | Alkali earth metals | Single electron transfer | youtube.com |

Aromatic Ring Reactivity Patterns

The aromatic ring of Methyl 5-cyano-2-(trifluoromethyl)benzoate is heavily influenced by its three substituents: the trifluoromethyl group (-CF₃), the cyano group (-CN), and the methyl ester group (-COOCH₃). All three are potent electron-withdrawing groups (EWGs) due to a combination of inductive and resonance effects. This electronic characteristic profoundly deactivates the aromatic ring towards electrophilic attack and, conversely, activates it towards nucleophilic attack.

Electrophilic Aromatic Substitution (EAS) with Electron-Withdrawing Substituents

Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. However, the presence of strong electron-withdrawing groups makes this reaction significantly more difficult. The -CF₃, -CN, and -COOCH₃ groups pull electron density away from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles.

All three substituents are classified as deactivating, meta-directing groups. They direct incoming electrophiles to the positions meta to themselves to avoid placing the positive charge of the carbocation intermediate (the sigma complex) adjacent to the electron-deficient carbon bearing the substituent. In Methyl 5-cyano-2-(trifluoromethyl)benzoate, the positions open for substitution are C4 and C6. Both positions are meta to the cyano group, but C4 is meta to the -CF₃ group while C6 is ortho. C6 is meta to the ester. Given the strong deactivating nature of all three groups combined, forcing an EAS reaction would require harsh conditions, and predicting the major product would be complex, though substitution at C4 would likely be favored to minimize steric hindrance and electronic repulsion.

Nucleophilic Aromatic Substitution (SNAr) Driven by Electron-Withdrawing Groups

While deactivated for EAS, the electron-deficient nature of the aromatic ring in Methyl 5-cyano-2-(trifluoromethyl)benzoate makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr), provided a suitable leaving group is present on the ring. The strong electron-withdrawing groups are essential for activating the ring towards nucleophilic attack. They do so by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance and inductive effects.

This stabilization is most effective when the EWGs are positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the electronegative atoms of the substituent. In the parent molecule, there is no inherent leaving group like a halogen. However, if a derivative, such as Methyl 4-fluoro-5-cyano-2-(trifluoromethyl)benzoate, were used, the fluorine atom at C4 would be highly activated for displacement by a nucleophile. The -CF₃ group (ortho) and the -CN group (para) would effectively stabilize the intermediate, facilitating the SNAr reaction.

Mechanistic Investigations in Reactions Involving Methyl 5 Cyano 2 Trifluoromethyl Benzoate

Fundamental Principles of Organic Reaction Mechanisms

Organic reaction mechanisms are governed by a set of fundamental principles. Reactions typically involve the breaking of covalent bonds, which can occur through two primary pathways: homolytic fission, where the bond breaks symmetrically to form free radicals, and heterolytic fission, where the bond breaks asymmetrically to form ions (a cation and an anion). geeksforgeeks.org The subsequent formation of new bonds often involves interactions between electron-rich species (nucleophiles) and electron-deficient species (electrophiles). embibe.comvavaclasses.com

Mechanistic Elucidation of Trifluoromethylation Reactions

The introduction of a trifluoromethyl (-CF3) group into an aromatic ring is a significant transformation in medicinal and agricultural chemistry, and the benzoate (B1203000) core of Methyl 5-cyano-2-(trifluoromethyl)benzoate is a common substrate for such reactions. wikipedia.orgrsc.org The mechanisms of these reactions are complex and often involve highly reactive intermediates. beilstein-journals.orgnih.gov

Many trifluoromethylation reactions proceed through a radical mechanism. rsc.org The trifluoromethyl radical (•CF3) is a key intermediate in these pathways. wikipedia.org This radical is electrophilic in nature and can be generated from various sources, such as trifluoroiodomethane (CF3I) or Togni's reagents, often with the aid of an initiator like light or a transition metal catalyst. wikipedia.orgorientjchem.org

Once generated, the •CF3 radical can add to an aromatic ring, forming a radical intermediate. This intermediate can then be oxidized to a carbocation, which subsequently loses a proton to yield the final trifluoromethylated aromatic compound. princeton.edu Alternatively, the reaction can proceed via a radical aromatic substitution pathway. nih.gov The stability and reactivity of the radical intermediates are crucial in determining the efficiency and regioselectivity of the reaction. ccspublishing.org.cn

Single-electron transfer (SET) is a fundamental process in many fluorination and trifluoromethylation reactions. numberanalytics.comnumberanalytics.com In a SET mechanism, an electron is transferred from a donor molecule to an acceptor molecule, generating a radical cation and a radical anion. numberanalytics.com This process is particularly relevant in photoredox catalysis, where a photocatalyst, upon excitation by light, can initiate the SET process. princeton.edu

In the context of trifluoromethylation, a SET event can occur between the aromatic substrate and the trifluoromethylating agent, or between a catalyst and the reagent. nih.govnih.gov For example, an excited photocatalyst can reduce a trifluoromethyl source to generate a trifluoromethyl radical. princeton.edu This radical then engages in the reaction pathways described above. The feasibility of a SET mechanism is dependent on the redox potentials of the species involved. numberanalytics.com

Transition metals, particularly copper and palladium, play a pivotal role in many trifluoromethylation reactions. beilstein-journals.orgthieme-connect.com These metals can participate in various catalytic cycles, facilitating the formation of the C-CF3 bond.

Copper-mediated reactions: Copper catalysts are widely used in trifluoromethylation. nih.gov A common mechanistic pathway involves the formation of a Cu-CF3 species. This species can be generated from a Cu(I) salt and a trifluoromethyl source. nih.gov The Cu-CF3 intermediate can then react with an aryl halide or a related substrate through a process that may involve oxidative addition and reductive elimination steps. In some cases, the mechanism is believed to involve radical intermediates, where a Cu(I) species undergoes a single-electron transfer with a trifluoromethylating reagent to generate a •CF3 radical and a Cu(II) species. nih.govresearchgate.net

Silver-mediated reactions: Silver salts are also employed as catalysts or promoters in trifluoromethylation. nih.gov Similar to copper, silver can facilitate the generation of trifluoromethyl radicals from various precursors. For instance, Ag(I) can mediate the oxidative decarboxylation of trifluoroacetate (B77799) to produce the •CF3 radical. nih.gov Mechanistic studies suggest that Ag(I) can be oxidized to Ag(II), which then participates in the key bond-forming steps. nih.gov

The general catalytic cycle for a transition metal-mediated cross-coupling reaction to form an aryl-CF3 bond is depicted in the table below.

| Step | Description |

| Oxidative Addition | The active metal catalyst (e.g., Pd(0) or Cu(I)) inserts into the aryl-halide bond. |

| Transmetalation | A trifluoromethyl group is transferred from a reagent (e.g., a silicon-based reagent or another metal-CF3 complex) to the catalyst. |

| Reductive Elimination | The aryl and trifluoromethyl groups are eliminated from the metal center, forming the final product and regenerating the active catalyst. |

This is a generalized scheme, and specific mechanisms can vary significantly. beilstein-journals.orgnih.gov

Mechanistic Studies of Esterification and Hydrolysis Reactions

The ester functional group in Methyl 5-cyano-2-(trifluoromethyl)benzoate is susceptible to hydrolysis, which can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, an alcohol (methanol) is eliminated, and the carboxylic acid is formed. The acid catalyst is regenerated in the final step. libretexts.org

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521) ion (OH-), the hydroxide acts as a nucleophile and attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion (CH3O-) as a leaving group. The methoxide ion is a strong base and will deprotonate the newly formed carboxylic acid to give a carboxylate salt and methanol (B129727). This final acid-base step drives the reaction to completion. libretexts.org Because the base is consumed, this reaction is considered base-promoted rather than base-catalyzed. libretexts.org

The mechanism of esterification is essentially the reverse of acid-catalyzed hydrolysis (Fischer esterification), starting from the corresponding carboxylic acid and methanol in the presence of an acid catalyst. researchgate.net

Experimental Methodologies for Reaction Mechanism Determination

Elucidating the mechanism of a chemical reaction requires a combination of experimental techniques to identify intermediates, determine reaction kinetics, and understand the stereochemical outcome. jsscacs.edu.inslideshare.net

| Experimental Method | Information Gained |

| Product Identification | Analysis of all products, including byproducts, provides clues about the reaction pathway. The formation of specific isomers or unexpected products can suggest the involvement of certain intermediates. dalalinstitute.com |

| Detection of Intermediates | Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Electron Spin Resonance (ESR) can be used to directly observe and characterize transient intermediates like carbocations or radicals. jsscacs.edu.infiveable.me Intermediates can also be "trapped" by adding a reagent that reacts specifically with them to form a stable, identifiable product. dalalinstitute.com |

| Kinetic Studies | Measuring the rate of a reaction and how it is affected by the concentrations of reactants and catalysts can help to determine the rate-determining step and the composition of the transition state. This involves determining the reaction order with respect to each component. jsscacs.edu.inmckgroup.org |

| Isotopic Labeling | By replacing an atom in a reactant with one of its isotopes (e.g., replacing 12C with 13C or H with D), one can trace the path of that atom through the reaction. This is particularly useful for identifying which bonds are broken and formed. Kinetic Isotope Effect (KIE) studies, where the reaction rate is compared between the normal and isotopically labeled reactant, can indicate if a bond to the labeled atom is broken in the rate-determining step. slideshare.netdalalinstitute.com |

| Stereochemical Studies | If the reaction involves a chiral center, analyzing the stereochemistry of the products (retention, inversion, or racemization) can provide significant insight into the mechanism, for example, distinguishing between SN1 and SN2 substitution reactions. slideshare.net |

| Crossover Experiments | These experiments are used to determine if a reaction is intramolecular (occurring within a single molecule) or intermolecular (occurring between different molecules). By running the reaction with a mixture of two similar but distinguishable reactants, the formation of "crossover" products indicates an intermolecular pathway. dalalinstitute.com |

| Computational Modeling | Theoretical calculations can be used to model the energies of transition states and intermediates, providing a theoretical framework to support or challenge proposed mechanisms. rsc.orgsemanticscholar.org |

Kinetic Studies (e.g., Reaction Progress Kinetic Analysis)

No specific kinetic studies or reaction progress kinetic analyses for reactions involving Methyl 5-cyano-2-(trifluoromethyl)benzoate were found in the reviewed literature.

Isotope Effect Studies

No information regarding isotope effect studies conducted on reactions with Methyl 5-cyano-2-(trifluoromethyl)benzoate is currently available in published research.

Isolation and Characterization of Reactive Intermediates

There are no available scientific reports detailing the successful isolation and characterization of reactive intermediates in reactions where Methyl 5-cyano-2-(trifluoromethyl)benzoate is a reactant.

Spectroscopic Monitoring of Reaction Progress (e.g., NMR kinetic studies)

Specific studies employing spectroscopic methods like NMR to monitor the kinetics of reactions involving Methyl 5-cyano-2-(trifluoromethyl)benzoate have not been reported in the accessible scientific literature.

Spectroscopic and Analytical Characterization Methodologies for Methyl 5 Cyano 2 Trifluoromethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Methyl 5-cyano-2-(trifluoromethyl)benzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers a complete structural assignment.

Proton (¹H) NMR, Carbon-13 (¹³C) NMR, and Fluorine-19 (¹⁹F) NMR

One-dimensional NMR spectroscopy provides foundational information about the types and numbers of hydrogen, carbon, and fluorine atoms in distinct chemical environments.

Proton (¹H) NMR: The ¹H NMR spectrum is used to identify the number and arrangement of hydrogen atoms. For Methyl 5-cyano-2-(trifluoromethyl)benzoate, the spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region would display complex splitting patterns due to spin-spin coupling between the non-equivalent protons on the benzene (B151609) ring. The methyl group of the ester would appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show distinct signals for the methyl carbon, the ester carbonyl carbon, the carbon atom of the cyano group, the carbon of the trifluoromethyl group, and the six aromatic carbons. The electron-withdrawing nature of the trifluoromethyl and cyano groups significantly influences the chemical shifts of the aromatic carbons. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. rsc.org

Fluorine-19 (¹⁹F) NMR: ¹⁹F NMR is highly specific for fluorine-containing compounds. Since all three fluorine atoms of the trifluoromethyl group are equivalent, they are expected to produce a single signal, a singlet, in the ¹⁹F NMR spectrum. Its chemical shift is characteristic of the CF₃ group attached to an aromatic ring. For analogous compounds like methyl 2-(trifluoromethyl)benzoate, this signal appears around -60 ppm. rsc.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) for Methyl 5-cyano-2-(trifluoromethyl)benzoate

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 8.0 - 8.5 | Multiplet | Aromatic CH |

| ¹H | ~ 4.0 | Singlet | -OCH₃ |

| ¹³C | ~ 165 | Singlet | Ester C=O |

| ¹³C | ~ 115 - 140 | Multiplets | Aromatic C |

| ¹³C | ~ 117 | Singlet | Cyano -C≡N |

| ¹³C | ~ 123 (q) | Quartet | -CF₃ |

| ¹³C | ~ 53 | Singlet | -OCH₃ |

Note: The predicted values are based on typical chemical shifts for similar functional groups and structures.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. A COSY spectrum of Methyl 5-cyano-2-(trifluoromethyl)benzoate would show cross-peaks connecting the coupled aromatic protons, helping to establish their relative positions on the benzene ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. rsc.org This technique would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton singlet to the methyl carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Methyl 5-cyano-2-(trifluoromethyl)benzoate is expected to display several characteristic absorption bands that confirm its key structural features.

The most prominent peaks would include:

A sharp, strong absorption band around 2230 cm⁻¹ , which is characteristic of the C≡N (nitrile) stretching vibration.

A strong, sharp peak in the region of 1720-1740 cm⁻¹ , corresponding to the C=O (carbonyl) stretching of the ester group.

Strong absorption bands in the 1100-1300 cm⁻¹ range, which are indicative of C-F stretching vibrations from the trifluoromethyl group.

C-O stretching vibrations from the ester linkage, typically appearing in the 1250-1300 cm⁻¹ region.

C-H stretching vibrations from the aromatic ring just above 3000 cm⁻¹ and from the methyl group just below 3000 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for Methyl 5-cyano-2-(trifluoromethyl)benzoate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 2230 | C≡N Stretch | Nitrile |

| ~ 1730 | C=O Stretch | Ester |

| ~ 1300 - 1100 | C-F Stretch | Trifluoromethyl |

| ~ 1300 - 1250 | C-O Stretch | Ester |

| ~ 3100 - 3000 | C-H Stretch | Aromatic |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For Methyl 5-cyano-2-(trifluoromethyl)benzoate (C₁₀H₆F₃NO₂), the molecular weight is 229.16 g/mol . aaronchem.com High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

In a typical electron ionization (EI) mass spectrum, the following key ions would be expected:

Molecular Ion (M⁺): A peak at m/z = 229, corresponding to the intact molecule.

Key Fragments: Fragmentation of the molecular ion can provide structural clues. Expected fragmentation pathways include the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z = 198, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 170. Further fragmentation could involve the loss of HCN from the benzonitrile (B105546) fragment.

Table 3: Predicted Key Ions in the Mass Spectrum of Methyl 5-cyano-2-(trifluoromethyl)benzoate

| m/z | Predicted Ion | Identity |

|---|---|---|

| 229 | [C₁₀H₆F₃NO₂]⁺ | Molecular Ion (M⁺) |

| 198 | [M - OCH₃]⁺ | Loss of methoxy group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique provides information about the electronic structure and extent of conjugation in a molecule.

The UV-Vis spectrum of Methyl 5-cyano-2-(trifluoromethyl)benzoate, which contains a substituted benzene ring, is expected to show characteristic absorption bands arising from π → π* electronic transitions within the aromatic system. The presence of the electron-withdrawing cyano, trifluoromethyl, and ester groups attached to the benzene ring will influence the energy of these transitions and thus the position of the absorption maxima (λ_max). Typically, substituted benzenes exhibit strong absorptions in the 200-300 nm range. The specific λ_max values would provide insight into the electronic properties of the conjugated system.

X-ray Crystallography for Definitive Solid-State Molecular Structure Elucidation

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

While specific crystallographic data for Methyl 5-cyano-2-(trifluoromethyl)benzoate is not widely published, a successful single-crystal X-ray diffraction experiment would provide definitive proof of its structure. The analysis would confirm the substitution pattern on the benzene ring and reveal details about the planarity of the molecule and the orientation of the ester and trifluoromethyl groups relative to the aromatic ring. For similar planar aromatic systems, intermolecular interactions such as π–π stacking can often be observed in the crystal packing.

Table 4: List of Compounds

| Compound Name |

|---|

| Methyl 5-cyano-2-(trifluoromethyl)benzoate |

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are indispensable for the separation of Methyl 5-cyano-2-(trifluoromethyl)benzoate from reaction byproducts and for the quantitative determination of its purity. The choice between gas and liquid chromatography is typically dictated by the compound's volatility and thermal stability.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like Methyl 5-cyano-2-(trifluoromethyl)benzoate, GC can be employed to separate it from other volatile components of a reaction mixture. A typical GC method would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and a stationary phase coated on the column walls. While specific GC methods for Methyl 5-cyano-2-(trifluoromethyl)benzoate are not widely published, a general approach for similar aromatic esters would likely utilize a non-polar or medium-polarity column (e.g., a polysiloxane-based stationary phase) and a temperature-programmed oven to ensure efficient separation and good peak shape.

High-Performance Liquid Chromatography (HPLC), a form of liquid chromatography, is arguably the more common and versatile technique for the purity analysis of non-volatile or thermally labile compounds such as Methyl 5-cyano-2-(trifluoromethyl)benzoate. In HPLC, a solution of the sample is pumped through a column packed with a stationary phase, and separation is achieved based on the analyte's interaction with the stationary phase and its solubility in the mobile phase. For this particular compound, a reversed-phase HPLC method would be the standard approach. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a gradient elution to optimize the separation of impurities. Detection is commonly performed using a UV detector, as the aromatic ring in the molecule will absorb UV light. Although specific HPLC analytical data for Methyl 5-cyano-2-(trifluoromethyl)benzoate is mentioned as available from some commercial suppliers, the detailed experimental conditions are not publicly disclosed.

Table 1: Illustrative Chromatographic Conditions for Analysis of Aromatic Esters

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) | Reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) at a constant flow rate | Gradient of water and acetonitrile or methanol |

| Temperature | Temperature-programmed oven (e.g., initial temp 100°C, ramp to 250°C) | Column oven set to a constant temperature (e.g., 25°C or 30°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV Detector (e.g., at 254 nm) or Mass Spectrometer (MS) |

| Injection | Split/splitless injection of a dilute solution in a volatile solvent | Autosampler injection of a filtered solution |

This table presents typical, not specific, conditions for the analysis of compounds structurally related to Methyl 5-cyano-2-(trifluoromethyl)benzoate, as specific data for this compound is not publicly available.

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly sensitive and specific detection capabilities of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound. For Methyl 5-cyano-2-(trifluoromethyl)benzoate, GC-MS would not only confirm the identity of the main peak but also help in the tentative identification of any co-eluting impurities based on their mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an equally powerful technique, particularly for less volatile compounds. The eluent from the HPLC column is introduced into the mass spectrometer, typically after passing through an interface like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) that generates ions from the analyte molecules. LC-MS can provide the molecular weight of the parent compound and its fragments, confirming the identity of Methyl 5-cyano-2-(trifluoromethyl)benzoate and aiding in the characterization of impurities. Some suppliers of this compound indicate the availability of LC-MS data, suggesting it is a standard method for quality control.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This method provides the percentage by weight of each element present in the molecule, which can then be used to calculate the empirical formula. For Methyl 5-cyano-2-(trifluoromethyl)benzoate, with the molecular formula C₁₀H₆F₃NO₂, the theoretical elemental composition can be calculated.

The experimental values obtained from elemental analysis are then compared to the theoretical values. A close agreement between the experimental and theoretical percentages for carbon, hydrogen, nitrogen, and other elements (fluorine is often determined by specialized methods) provides strong evidence for the compound's elemental composition and purity.

**Table 2: Theoretical Elemental Composition of Methyl 5-cyano-2-(trifluoromethyl)benzoate (C₁₀H₆F₃NO₂) **

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 10 | 120.11 | 52.42% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.64% |

| Fluorine | F | 18.998 | 3 | 56.994 | 24.87% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.11% |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.96% |

| Total | 229.157 | 100.00% |

Computational Chemistry and Theoretical Studies on Methyl 5 Cyano 2 Trifluoromethyl Benzoate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry, utilized to determine the optimized molecular geometry and electronic properties of molecules like Methyl 5-cyano-2-(trifluoromethyl)benzoate. These calculations typically use functionals such as B3LYP combined with basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

For aromatic compounds, DFT calculations accurately predict the planarity of the benzene (B151609) ring and the bond lengths and angles. In related molecules like methyl benzoate (B1203000), the C-C bond lengths within the benzene ring are consistently calculated to be around 1.39 Å, and C-H bond lengths are approximately 1.08 Å. researchgate.net The bond angles within the ring are typically close to 120°, though substitutions can cause slight deviations. researchgate.net The introduction of the bulky and highly electronegative trifluoromethyl group and the linear cyano group on the benzene ring of Methyl 5-cyano-2-(trifluoromethyl)benzoate is expected to induce minor distortions in the ring geometry and affect the bond lengths of adjacent carbon atoms.

Key electronic structure parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. For a related compound, methyl benzoate, the HOMO-LUMO energy gap has been calculated to be approximately 6.331 eV. researchgate.net The presence of the strong electron-withdrawing trifluoromethyl and cyano groups in Methyl 5-cyano-2-(trifluoromethyl)benzoate would be expected to lower both the HOMO and LUMO energy levels, likely resulting in a modified energy gap that influences its electronic transitions and reactivity.

Table 1: Computed Molecular Properties from DFT Calculations (Note: Data for the specific target molecule is extrapolated from studies on similar compounds like methyl benzoate. Actual values would require specific DFT calculations.)

| Property | Predicted Value Range | Significance |

|---|---|---|

| C-C Bond Length (Aromatic) | 1.39 - 1.41 Å | Indicates aromatic character. |

| C-H Bond Length (Aromatic) | ~1.08 Å | Standard length for aromatic C-H bonds. |

| Ring Bond Angles | 119° - 121° | Deviations from 120° indicate substituent-induced strain. |

| Dipole Moment | > 0.4 Debye | Reflects the molecule's overall polarity. |

Theoretical Prediction of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can provide vibrational frequencies (FT-IR and Raman) and NMR chemical shifts that correlate well with experimental results.

For vibrational spectra, calculations using DFT methods can predict the frequencies and intensities of vibrational modes. researchgate.net However, theoretical harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity. researchgate.net To correct for this, calculated frequencies are commonly multiplied by a scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)). nih.gov For Methyl 5-cyano-2-(trifluoromethyl)benzoate, characteristic vibrational bands would be predicted for the C≡N stretch of the cyano group, the C-F stretches of the trifluoromethyl group, the C=O stretch of the ester, and various aromatic ring vibrations.

NMR chemical shifts can be theoretically predicted using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. researchgate.net These calculations provide insights into the electronic environment of each nucleus (¹H, ¹³C, ¹⁹F). The predicted shifts for Methyl 5-cyano-2-(trifluoromethyl)benzoate would reflect the strong deshielding effects of the cyano and trifluoromethyl groups on nearby aromatic protons and carbons.

Table 2: Predicted Characteristic Vibrational Frequencies (Note: These are general ranges for the functional groups and would be refined by specific calculations for the molecule.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Cyano (-C≡N) | Stretching | 2220 - 2260 |

| Ester (C=O) | Stretching | 1715 - 1735 |

| Aromatic Ring | C=C Stretching | 1450 - 1600 |

| Trifluoromethyl (-CF₃) | Symmetric & Asymmetric Stretching | 1100 - 1400 |

Computational Insights into Reaction Mechanisms and Energetics

Theoretical chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering a level of detail that is often inaccessible through experimental methods alone.

Transition State Characterization and Reaction Pathway Elucidation

By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, crucially, transition states. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. Locating and characterizing this structure is fundamental to understanding how a reaction proceeds. For reactions involving Methyl 5-cyano-2-(trifluoromethyl)benzoate, such as nucleophilic aromatic substitution or hydrolysis of the ester, computational studies could elucidate the precise geometric changes that occur as the reaction progresses from reactants to products.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of different electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or neutral potential.

For Methyl 5-cyano-2-(trifluoromethyl)benzoate, an MEP map would show significant negative potential (red) around the oxygen atoms of the ester group and the nitrogen atom of the cyano group, identifying them as sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the aromatic ring would exhibit positive potential (blue). The strong electron-withdrawing nature of the substituents would make the aromatic ring itself electron-deficient, influencing its reactivity towards nucleophiles.

Exploration of Electronic Effects of Trifluoromethyl and Cyano Groups on Reactivity

The reactivity of Methyl 5-cyano-2-(trifluoromethyl)benzoate is dominated by the powerful electron-withdrawing effects of its two key substituents.

Trifluoromethyl Group (-CF₃): This group is a very strong electron-withdrawer primarily through the inductive effect (-I). The high electronegativity of the three fluorine atoms pulls electron density away from the benzene ring. nih.gov This effect significantly deactivates the ring towards electrophilic aromatic substitution and increases the acidity of the parent benzoic acid.

Cyano Group (-CN): The cyano group is also a potent electron-withdrawing group, acting through both a strong inductive effect (-I) and a resonance effect (-M). It can delocalize electron density from the ring onto the nitrogen atom.

The combined presence of these two groups on the same aromatic ring has a profound impact. They make the benzene ring highly electron-deficient, which greatly facilitates nucleophilic aromatic substitution reactions, should a suitable leaving group be present. Conversely, the ring is strongly deactivated towards electrophilic substitution. The electron-withdrawing nature of these groups also stabilizes the carboxylate anion that would form upon hydrolysis of the ester, thereby influencing the reaction kinetics. pharmacyfreak.com Computational studies can quantify these electronic effects through methods like Natural Bond Orbital (NBO) analysis, which examines charge distribution and orbital interactions.

Advanced Synthetic Applications and Derivatization Strategies of Methyl 5 Cyano 2 Trifluoromethyl Benzoate

Utilization as a Building Block in Complex Chemical Synthesis

The strategic placement of reactive functional groups on the benzene (B151609) ring of Methyl 5-cyano-2-(trifluoromethyl)benzoate makes it an attractive starting material for the synthesis of more intricate molecular architectures.

The construction of metal-organic frameworks (MOFs) relies on the use of organic ligands that coordinate to metal ions, forming porous, crystalline materials. nih.govespublisher.com The dicarboxylate ligands are commonly employed in the synthesis of MOFs. espublisher.com While direct use of Methyl 5-cyano-2-(trifluoromethyl)benzoate as a linker in MOF synthesis is not extensively documented, its structure is amenable to modifications that would render it a suitable component for such frameworks. For instance, hydrolysis of the methyl ester to the corresponding carboxylic acid would provide a coordination site for metal ions. The presence of the cyano and trifluoromethyl groups could then serve to functionalize the pores of the resulting MOF, potentially influencing its gas sorption, separation, and catalytic properties. The synthesis of MOFs can be achieved through various methods, including solvothermal/hydrothermal, microwave-assisted, and mechanochemical techniques. lucp.net

The general synthetic approach for MOFs involves the reaction of a metal salt with an organic linker in a suitable solvent system, often under elevated temperatures. lucp.net The table below illustrates common components used in MOF synthesis, for which derivatives of Methyl 5-cyano-2-(trifluoromethyl)benzoate could be considered.

| Component | Example | Role in MOF Synthesis |

| Metal Ion Source | Zinc Nitrate, Cobalt Chloride | Forms the metal nodes of the framework. |

| Organic Linker | Terephthalic Acid, Trimesic Acid | Bridges metal nodes to form the porous structure. |

| Solvent | Dimethylformamide (DMF), Ethanol | Solubilizes reactants and facilitates crystal growth. |

Trifluoromethyl-substituted heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group. Methyl 5-cyano-2-(trifluoromethyl)benzoate serves as a potential precursor for the synthesis of various trifluoromethyl-containing heterocycles, such as quinolines and pyridines.

The synthesis of 2-trifluoromethyl quinolines can be achieved through various synthetic strategies, including the cyclization of appropriate precursors. researchgate.net While specific examples starting from Methyl 5-cyano-2-(trifluoromethyl)benzoate are not prevalent in the literature, its functional groups offer handles for elaboration into quinoline (B57606) scaffolds. For example, the cyano group could be reduced to an amine, and the methyl ester could be involved in a condensation reaction to form the heterocyclic ring.

Similarly, the synthesis of trifluoromethylpyridines often involves either the construction of the pyridine (B92270) ring from a trifluoromethyl-containing building block or the direct trifluoromethylation of a pre-existing pyridine ring. nih.gov The structure of Methyl 5-cyano-2-(trifluoromethyl)benzoate lends itself to the former approach. For instance, the aromatic ring could be cleaved and reformed into a pyridine ring through a series of reactions, carrying the trifluoromethyl group into the final heterocyclic product.

A general strategy for synthesizing trifluoromethyl-pyridines involves the chlorine/fluorine exchange of trichloromethylpyridines. nih.gov An alternative approach is the construction of the pyridine ring from a building block already containing the trifluoromethyl group. nih.gov

Strategies for Modifying Functional Groups within the Compound for Diversification

The structural architecture of Methyl 5-cyano-2-(trifluoromethyl)benzoate, featuring a trifluoromethyl group, a cyano moiety, and a methyl ester attached to a benzene ring, offers a versatile platform for a variety of chemical modifications. The electron-withdrawing nature of the trifluoromethyl and cyano groups significantly influences the reactivity of the aromatic ring and the attached functional groups. Strategic manipulation of these functionalities allows for the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science.

The primary sites for chemical derivatization on Methyl 5-cyano-2-(trifluoromethyl)benzoate are the cyano group and the methyl ester group. Each of these can be transformed into a range of other functional groups, thereby enabling the generation of a library of novel compounds.

Transformations of the Cyano Group

The cyano group is a valuable functional handle that can be converted into several other important chemical entities.

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation replaces the cyano group with a carboxyl group, which can then participate in a variety of subsequent reactions, such as amide bond formation.

Reduction to Amine: The cyano group can be reduced to a primary amine (-CH2NH2) using various reducing agents, such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This introduces a basic amino group, which is a key pharmacophore in many biologically active molecules.

Reaction with Grignard Reagents: Treatment of the cyano group with Grignard reagents (R-MgX) leads to the formation of ketones after hydrolysis of the intermediate imine. This reaction allows for the introduction of a wide range of alkyl or aryl groups, providing a powerful tool for carbon-carbon bond formation.

Modifications of the Methyl Ester Group

The methyl ester functionality is another key site for diversification.

Hydrolysis to Carboxylic Acid: Similar to the cyano group, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This reaction is typically carried out under basic conditions (saponification) followed by acidic workup.

Amidation: The ester can be directly converted to an amide by reaction with an amine. This reaction is often facilitated by heat or the use of specific coupling agents and provides a straightforward route to a diverse range of amides.

Reduction to Alcohol: The methyl ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. This transformation provides access to benzyl (B1604629) alcohol derivatives, which can undergo further reactions.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can lead to the exchange of the methyl group for another alkyl or aryl group, thus modifying the ester functionality.

Future Research Directions

Development of Green and Sustainable Synthetic Routes to Methyl 5-cyano-2-(trifluoromethyl)benzoate

The imperative for environmentally benign chemical manufacturing necessitates the development of green and sustainable synthetic routes for key intermediates like Methyl 5-cyano-2-(trifluoromethyl)benzoate. Future research in this area will likely focus on several key strategies that adhere to the principles of green chemistry.

One promising avenue is the application of biocatalysis . The use of engineered enzymes, such as nitrilases or aldoxime dehydratases, could provide a sustainable alternative to traditional methods for introducing the cyano group. nih.govnih.govtandfonline.comacs.org These enzymatic transformations often occur in aqueous media under mild conditions, significantly reducing the environmental footprint. nih.gov

Flow chemistry represents another significant opportunity for the greener synthesis of this compound. nih.govmdpi.combeilstein-journals.orgaurigeneservices.com Continuous flow reactors offer enhanced control over reaction parameters, leading to improved yields and selectivity, while minimizing waste generation. aurigeneservices.com The ability to safely handle hazardous reagents and intermediates in a closed system makes flow chemistry particularly attractive for industrial-scale production. nih.gov

Furthermore, photocatalysis is emerging as a powerful tool for C-H functionalization, which could be leveraged for the direct trifluoromethylation of a suitable benzonitrile (B105546) precursor. goettingen-research-online.denih.govrsc.orgrsc.orgacs.org Visible-light-mediated reactions often proceed under mild conditions and can offer novel pathways to the target molecule, reducing the reliance on harsh reagents and high temperatures. rsc.org

The exploration of sustainable starting materials is also a critical aspect. Research into the conversion of lignin-based benzoic acid derivatives into valuable chemical feedstocks presents a long-term vision for producing aromatic compounds from renewable resources. rsc.org

| Green Chemistry Approach | Potential Application in Synthesis | Key Advantages |

| Biocatalysis | Enzymatic conversion to form the cyano group. | Mild reaction conditions, aqueous media, high selectivity. |

| Flow Chemistry | Continuous production of the target molecule. | Improved safety, higher efficiency, reduced waste. nih.govaurigeneservices.com |

| Photocatalysis | Direct C-H trifluoromethylation of a precursor. | Mild conditions, novel reactivity. goettingen-research-online.dersc.orgrsc.org |

| Renewable Feedstocks | Synthesis from lignin-derived benzoic acids. | Reduced reliance on fossil fuels. rsc.org |

Discovery of Novel Reactivity and Unexplored Transformations of the Compound

The unique electronic properties of Methyl 5-cyano-2-(trifluoromethyl)benzoate, arising from the presence of two strong electron-withdrawing groups, suggest a rich and largely unexplored reaction chemistry. Future research will likely focus on unlocking the synthetic potential of this molecule through the discovery of novel transformations.

One area of interest is the further functionalization of the aromatic ring through C-H activation . researchgate.netresearchgate.net While the electron-deficient nature of the ring presents a challenge, the development of advanced catalytic systems could enable the regioselective introduction of new substituents, leading to a diverse range of derivatives with potentially valuable properties.

The trifluoromethyl group itself can participate in interesting transformations. While generally considered a stable substituent, recent advances in catalysis may allow for its modification or involvement in coupling reactions, opening up new avenues for molecular diversification.

The cyano and methyl ester groups are also ripe for novel reactivity. For instance, decarboxylative functionalization of the ester group could provide a route to novel biaryl compounds or introduce other functionalities at this position. nih.govresearchgate.netnih.govacs.org Similarly, the cyano group can be transformed into a variety of other functional groups, and exploring new catalytic methods for these transformations in the context of this specific molecule could yield valuable synthetic tools.

| Functional Group | Potential Novel Transformation | Synthetic Utility |

| Aromatic Ring | Catalytic C-H functionalization | Introduction of new substituents for property tuning. |

| Trifluoromethyl Group | Catalytic modification or coupling | Access to novel fluorinated compounds. |

| Methyl Ester Group | Decarboxylative cross-coupling | Synthesis of biaryls and other derivatives. nih.govacs.org |

| Cyano Group | Novel catalytic transformations | Access to a wider range of functional groups. |

Advanced Mechanistic Investigations Utilizing Artificial Intelligence and Machine Learning

Furthermore, ML models can be trained to predict reaction outcomes and optimize reaction conditions . chemai.io By inputting data on reactants, catalysts, solvents, and temperature, these models can predict the yield and selectivity of a reaction, thereby accelerating the experimental workflow. chemai.io

In the realm of mechanistic studies, AI and ML can be used to elucidate complex reaction pathways . ijsea.com By analyzing computational and experimental data, these tools can identify key intermediates and transition states, providing a deeper understanding of how a reaction proceeds. This knowledge is crucial for the rational design of more efficient catalysts and reaction conditions. Graph neural networks (GNNs), for instance, can directly use molecular structures as input to predict reactivity and mechanism. nih.gov

| AI/ML Application | Specific Goal for the Compound | Expected Outcome |

| Retrosynthesis | Discovering new synthetic routes. | More efficient and innovative syntheses. chemcopilot.comresearchgate.net |

| Reaction Prediction | Optimizing reaction conditions. | Higher yields and selectivity with fewer experiments. chemai.io |

| Mechanistic Elucidation | Understanding reaction pathways. | Rational design of improved catalytic systems. ijsea.com |

Synergistic Integration of Computational and Experimental Methodologies for Comprehensive Understanding

A holistic understanding of the chemistry of Methyl 5-cyano-2-(trifluoromethyl)benzoate can be best achieved through a synergistic integration of computational and experimental methodologies. nih.govscielo.bracs.orgacs.orgmdpi.com This collaborative approach allows for a cycle of prediction, validation, and refinement that can accelerate discovery.

Computational chemistry , particularly Density Functional Theory (DFT), can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. ijsea.commontclair.edu These calculations can guide experimental work by identifying the most likely sites of reaction and predicting the outcomes of different transformations. For example, DFT can be used to model the transition states of potential reactions, providing insights into the reaction mechanism and helping to explain observed selectivity. scielo.br

The predictions from computational studies can then be validated through targeted experiments . For example, if a computational study predicts a novel C-H functionalization reaction, this can be tested in the laboratory. The experimental results, in turn, can be used to refine the computational models, leading to more accurate predictions in the future. nih.gov This iterative process of computational design and experimental validation is a powerful strategy for advancing our understanding of this compound and discovering new applications. acs.org

| Methodology | Contribution to Research | Example Application |

| Computational Chemistry (DFT) | Prediction of reactivity and mechanisms. | Modeling transition states for a novel reaction. scielo.brmontclair.edu |

| Experimental Chemistry | Validation of computational predictions. | Synthesizing a derivative predicted by computation. |

| Integrated Workflow | Accelerated discovery and deeper understanding. | Iterative cycle of design, synthesis, and analysis. nih.govacs.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-cyano-2-(trifluoromethyl)benzoate, and how do functional group compatibilities influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or esterification. For example, intermediates with trifluoromethyl and cyano groups are often prepared using methyl benzoate precursors. In SNAr reactions, the electron-withdrawing nature of the trifluoromethyl and cyano groups activates the aromatic ring for substitution . Key steps include hydrolysis of intermediates (e.g., methyl 2-fluoro-4-(trifluoromethyl)benzoate) followed by condensation with amines or phenols. Yield optimization requires careful control of reaction temperature (e.g., 60–80°C) and stoichiometric ratios of reagents like triethylamine .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve challenges in characterizing Methyl 5-cyano-2-(trifluoromethyl)benzoate?

- Methodological Answer :

- NMR : The trifluoromethyl group (CF₃) appears as a quartet (~δ -60 ppm in ¹⁹F NMR) and deshields adjacent protons in ¹H NMR (e.g., aromatic protons at δ 7.8–8.5 ppm). The cyano group (CN) causes additional deshielding.

- IR : Strong absorption bands near 2240 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (ester C=O).

- MS : Molecular ion peaks at m/z ~259 (C₁₀H₆F₃NO₂) with fragmentation patterns reflecting loss of COOCH₃ (44 amu) or CF₃ (69 amu). Reference standards for analogous compounds (e.g., methyl 2-hydroxy-6-(trifluoromethyl)benzoate, m/z 220) validate methodology .

Q. What purification strategies are effective for removing byproducts (e.g., unreacted starting materials) in the synthesis of this compound?

- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradients) effectively separates polar byproducts. Recrystallization in ethanol/water mixtures (1:3 ratio) improves purity, leveraging the compound’s moderate solubility in polar solvents. HPLC with C18 columns and acetonitrile/water mobile phases resolves trace impurities, particularly regioisomers (e.g., 3-cyano vs. 5-cyano positions) .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and cyano groups influence regioselectivity in further functionalization (e.g., cross-coupling reactions)?

- Methodological Answer : The trifluoromethyl group acts as a strong electron-withdrawing group (EWG), directing electrophilic substitution to the meta position relative to itself. The cyano group further deactivates the ring, limiting reactivity to palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT calculations) predict activation energies for substitution at different positions, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

Q. What mechanistic insights explain contradictions in reported catalytic efficiencies for hydrolysis of the methyl ester group?

- Methodological Answer : Hydrolysis rates vary with pH and catalyst. In acidic conditions (H₂SO₄, HCl), the reaction proceeds via acyl-oxygen cleavage, but the electron-withdrawing CF₃ and CN groups slow protonation. In basic conditions (NaOH, KOH), hydroxide attack at the carbonyl is hindered by steric effects from the bulky substituents. Kinetic studies using LC-MS monitoring (e.g., half-life determination at 25°C) reveal rate constants 10x slower than unsubstituted methyl benzoates .

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s reactivity in drug discovery applications?